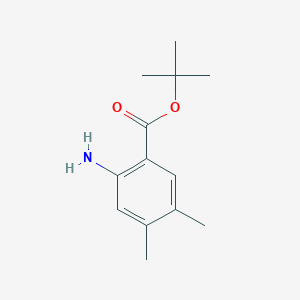

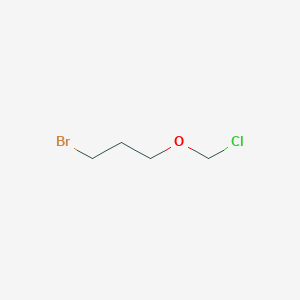

![molecular formula C7H4N4S B2875909 Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 18740-36-8](/img/structure/B2875909.png)

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a type of pyrimidine derivative. Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves several steps. The preparation of 9-Methyl-3-thiophen-2-yl-thieno [3, 2-e] [1, 2, 4] triazolo [4, 3-c] pyrimidine-8-carboxylic acid ethyl ester was described in one study . Another study reported the development of methods for the preparation of new heterosystems .Molecular Structure Analysis

The molecular structure of this compound was determined using various techniques such as elemental analysis, IR spectrum, 1 H NMR, 13 C NMR, and X-ray crystal structure analyses .Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, have been designed and developed for their anticancer activity in recent years . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined using various techniques such as elemental analysis, IR spectrum, 1 H NMR, 13 C NMR, and X-ray crystal structure analyses .科学的研究の応用

Chemical Synthesis and Isomerization

- Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives undergo a Dimroth rearrangement to form isomeric structures under basic conditions, as evidenced in the synthesis and interconversion of isomeric triazolothienopyrimidines (Hamed et al., 2008).

- Additionally, the mechanism of this rearrangement has been studied both experimentally and theoretically, highlighting the role of substituents in the triazole ring in the process (Vorob’ev et al., 2006).

Antimicrobial Applications

- Certain derivatives of this compound have shown promising antimicrobial activity, offering potential for the development of new antimicrobial agents (Hegab et al., 2007).

- Furthermore, novel compounds synthesized from this chemical structure have demonstrated significant activity against both gram-positive and gram-negative bacteria, as well as antifungal properties (Prabhakar et al., 2016).

Potential Anti-Inflammatory and Anticancer Properties

- Some this compound derivatives have shown potential as anti-inflammatory agents, with certain derivatives demonstrating potent activity in carrageenan tests (Rashad et al., 2005).

- Additionally, these compounds have been evaluated for their anticancer properties, with certain derivatives showing promising results in anticancer screenings against various human tumor cell lines (Gomha et al., 2015).

将来の方向性

作用機序

Target of Action

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives are known to exhibit a wide range of biological activities . They are often used as structural analogs in the synthesis of antiviral compounds . Some derivatives have shown substantial anticancer activity, mainly against MCF-7, through their inhibitory activity against EGFR .

Mode of Action

It is known that these agents are nucleoside analogues and are considered as antimetabolites inhibiting nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both .

Biochemical Pathways

It is known that the suppression of the cyclooxygenase (cox) enzymes is a key mechanism of action of some related compounds . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .

Pharmacokinetics

It is known that the compound’s adme properties can be influenced by various factors, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Result of Action

It is known that some derivatives have shown substantial anticancer activity, mainly against mcf-7, through their inhibitory activity against egfr .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a key process in the synthesis of such compounds, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

特性

IUPAC Name |

10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c1-2-12-7-5(1)6-10-9-4-11(6)3-8-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMQZXZECLOKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C3=NN=CN3C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

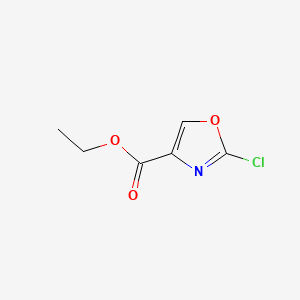

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)

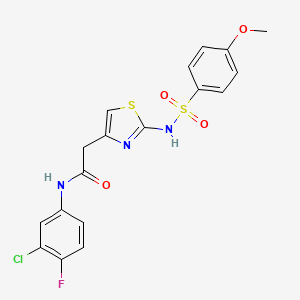

![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)

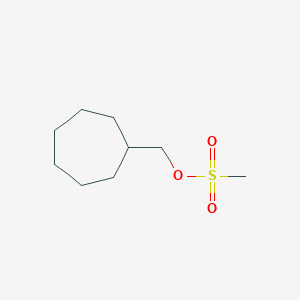

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)

![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)

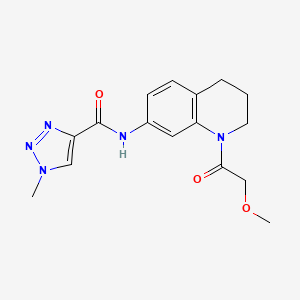

![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)

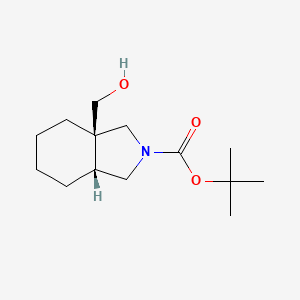

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)